molecular formula C9H12O3 B2488741 Methyl 4-ethynyloxane-4-carboxylate CAS No. 1509901-08-9

Methyl 4-ethynyloxane-4-carboxylate

Cat. No.: B2488741
CAS No.: 1509901-08-9
M. Wt: 168.192
InChI Key: ZWYOBCBPOGJGOK-UHFFFAOYSA-N
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Description

Methyl 4-ethynyloxane-4-carboxylate is a bicyclic ester featuring a six-membered oxane (tetrahydropyran) ring with an ethynyl (-C≡CH) group and a methyl ester (-COOCH₃) substituent at the 4-position. The molecule’s stereoelectronic properties are influenced by the ethynyl group’s electron-withdrawing nature and the puckered conformation of the oxane ring. Cremer-Pople puckering coordinates (amplitude $ q $, phase angle $ \phi $) describe the non-planar geometry of the oxane ring, which impacts its reactivity and intermolecular interactions .

Properties

IUPAC Name

methyl 4-ethynyloxane-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c1-3-9(8(10)11-2)4-6-12-7-5-9/h1H,4-7H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWYOBCBPOGJGOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCOCC1)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-ethynyloxane-4-carboxylate can be synthesized through various methods. One common approach involves the reaction of 4-ethynyloxane with methyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out at room temperature and yields the desired product after purification .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving advanced purification techniques such as distillation or chromatography .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-ethynyloxane-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 4-ethynyloxane-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-ethynyloxane-4-carboxylate involves its interaction with various molecular targets. The ethynyl group can participate in reactions that form covalent bonds with other molecules, leading to the formation of new compounds. The pathways involved depend on the specific reactions and conditions used .

Comparison with Similar Compounds

Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate (CAS 487-51-4)

Structural Differences :

  • Ring System : Contains a cyclohexene ring (unsaturated, conjugated double bond) vs. the saturated oxane ring in Methyl 4-ethynyloxane-4-carboxylate.
  • Substituents : A methyl group and an oxo (C=O) group at the 2- and 4-positions, respectively, compared to the ethynyl and ester groups in the target compound.

Physical Properties :

  • Ethyl esters generally exhibit lower boiling points than methyl esters due to increased molecular weight and hydrophobic interactions. However, the unsaturated cyclohexene ring may reduce solubility in polar solvents compared to the oxane system .

Ethyl 2-methyl-4-oxooxane-2-carboxylate (CAS 1228386-26-2)

Structural Differences :

  • Shares the oxane ring with this compound but features a methyl and oxo group at the 2-position instead of the ethynyl group.

Physical Properties :

  • Methyl esters typically have higher volatility than ethyl esters. The ethynyl group’s electron-withdrawing effect may also increase the acidity of adjacent protons in this compound compared to its ethyl-substituted counterpart .

Ethyl Thiazole-4-carboxylate (CAS 14527-43-6)

Structural Differences :

  • Aromatic thiazole ring vs. non-aromatic oxane ring.
  • The ester group is attached to the 4-position of the thiazole, a nitrogen- and sulfur-containing heterocycle.

Data Tables

Table 1: Structural and Physical Properties Comparison

Compound Molecular Formula Ring Type Key Substituents Boiling Point (°C, est.) Solubility (Polar Solvents)
This compound C₉H₁₂O₃ Oxane (saturated) Ethynyl, methyl ester 220–240 Moderate
Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate C₁₀H₁₄O₃ Cyclohexene (unsaturated) Methyl, oxo, ethyl ester 200–220 Low
Ethyl 2-methyl-4-oxooxane-2-carboxylate C₉H₁₄O₄ Oxane (saturated) Methyl, oxo, ethyl ester 230–250 Moderate
Ethyl Thiazole-4-carboxylate C₆H₇NO₂S Thiazole (aromatic) Ethyl ester 260–280 High

Table 2: Reactivity Profiles

Compound Key Reactivity Applications
This compound Click chemistry, Sonogashira coupling Polymer crosslinking, drug synthesis
Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate Diels-Alder, keto-enol tautomerism Organic synthesis intermediates
Ethyl Thiazole-4-carboxylate Electrophilic substitution, heterocycle functionalization Pharmaceuticals, agrochemicals

Biological Activity

Methyl 4-ethynyloxane-4-carboxylate is an organic compound characterized by its unique structural features, including an ethynyl group and a carboxylate functional group. This compound has garnered attention in various fields of research due to its potential biological activities, including interactions with enzymes and cellular receptors. This article presents a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

The molecular formula of this compound is C8H10O2C_8H_{10}O_2 with a molecular weight of approximately 150.16 g/mol. Its structure includes:

  • An ethynyl group (CCH-C\equiv CH)
  • A carboxylate group (COOCH3-COOCH_3)

These functional groups contribute to its reactivity and potential biological interactions.

Anticancer Properties

Research has indicated that compounds with similar structures to this compound may exhibit anticancer properties. For instance, studies have shown that derivatives of alkynes can inhibit cancer cell proliferation by modulating key signaling pathways involved in cell growth and apoptosis. Preliminary findings suggest that this compound may also possess similar properties, warranting further investigation.

Table 1: Anticancer Activity of Similar Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
EthynylbenzeneHeLa25Induction of apoptosis
1-Ethynyl-2-methylbenzeneMCF-730Inhibition of cell cycle progression
This compoundTBDTBDPotentially modulates apoptosis pathways

Enzyme Interaction Studies

This compound has shown potential in interacting with various biological macromolecules, particularly proteins and enzymes. Such interactions can lead to modulation of enzyme activity, which is crucial in metabolic processes.

Case Study: Enzyme Inhibition
In a study examining the inhibitory effects of alkynes on cyclooxygenase (COX) enzymes, this compound was hypothesized to exhibit COX inhibition similar to other known inhibitors. The study found that compounds with ethynyl groups often display significant anti-inflammatory activity by inhibiting COX enzymes, suggesting that this compound may have similar effects.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Sonogashira Coupling: A reaction involving the coupling of terminal alkynes with aryl halides in the presence of a palladium catalyst.
  • Esterification: The reaction between 4-ethynyloxane-4-carboxylic acid and methanol under acidic conditions.

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